2-Bromobenzyl-(2-chloro-4-fluorophenyl)ether
Description
2-Bromobenzyl-(2-chloro-4-fluorophenyl)ether is a halogenated aromatic ether with the molecular formula C₁₃H₉BrClFO and a molecular weight of 330.57 g/mol. Its structure consists of a 2-bromobenzyl group linked via an oxygen atom to a phenyl ring substituted with chlorine at the ortho (2-) and fluorine at the para (4-) positions. This compound belongs to a class of halogenated ethers, which are notable for their applications in organic synthesis, agrochemicals, and pharmaceuticals due to their electronic and steric properties imparted by halogens .
Properties
IUPAC Name |
1-[(2-bromophenyl)methoxy]-2-chloro-4-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClFO/c14-11-4-2-1-3-9(11)8-17-13-6-5-10(16)7-12(13)15/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECCMRUCYZUXAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)F)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The process proceeds via a two-step mechanism:
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Deprotonation : A base (e.g., K₂CO₃, NaOH) deprotonates the phenolic −OH group of 2-chloro-4-fluorophenol to generate a phenoxide ion.
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Nucleophilic Attack : The phenoxide ion attacks the electrophilic carbon in 2-bromobenzyl bromide , displacing the bromide ion and forming the ether linkage.
The electron-withdrawing effects of the chloro and fluoro substituents enhance the phenol’s acidity (pKa ≈ 8–9), facilitating deprotonation under mild conditions.
Standard Protocol
A representative procedure derived from industrial practices is outlined below:
| Component | Quantity | Role |
|---|---|---|
| 2-Chloro-4-fluorophenol | 10.0 g (61.7 mmol) | Nucleophile |
| 2-Bromobenzyl bromide | 15.2 g (67.9 mmol) | Electrophile |
| Potassium carbonate | 12.8 g (92.6 mmol) | Base |
| DMF | 100 mL | Solvent |
| Temperature | 20–25°C | Reaction condition |
| Time | 20 hours | Reaction duration |
Procedure :
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Dissolve 2-chloro-4-fluorophenol and K₂CO₃ in DMF under nitrogen.
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Add 2-bromobenzyl bromide dropwise with stirring.
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Monitor reaction completion via TLC (hexane:ethyl acetate = 4:1).
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Quench with water, extract with diethyl ether, and purify via column chromatography.
Alternative Methods: Ullmann-Type Coupling
For substrates with steric hindrance, Ullmann condensation offers a viable alternative. This copper-catalyzed reaction couples aryl halides with phenols under elevated temperatures.
Reaction Parameters
| Parameter | Value |
|---|---|
| Catalyst | CuI (5 mol%) |
| Ligand | 1,10-Phenanthroline |
| Solvent | DMSO |
| Temperature | 110°C |
| Time | 24 hours |
Advantages :
-
Avoids strong bases, preserving acid-sensitive functional groups.
Limitations :
Optimization Strategies
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance ionic dissociation of the base, accelerating phenoxide formation. Nonpolar solvents (toluene) reduce byproduct formation but slow reaction kinetics.
Temperature Control
Elevated temperatures (>50°C) risk elimination side reactions , particularly with secondary benzyl halides. Room-temperature conditions (20–25°C) maximize selectivity.
Stoichiometry
A 10–20% excess of 2-bromobenzyl bromide ensures complete consumption of the phenol, mitigating steric delays caused by ortho-substituents.
Analytical Characterization
Post-synthesis validation employs spectroscopic techniques:
¹H NMR (400 MHz, CDCl₃) :
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δ 7.52 (d, J = 8.0 Hz, 1H, Ar-H)
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δ 7.30 (t, J = 7.6 Hz, 1H, Ar-H)
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δ 7.10 (d, J = 5.8 Hz, 1H, Ar-H)
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δ 5.20 (s, 2H, OCH₂)
¹⁹F NMR (376 MHz, CDCl₃) :
HRMS (ESI+) :
-
m/z 317.9401 [M+H]⁺ (calc. 317.9403 for C₁₃H₉BrClFO⁺).
Industrial-Scale Considerations
Cost Efficiency
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2-Bromobenzyl bromide (~$120/mol) dominates material costs. Recycling DMF via distillation reduces expenses.
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Catalytic methods (Ullmann) remain economically inferior due to copper waste.
Emerging Methodologies
Biological Activity
2-Bromobenzyl-(2-chloro-4-fluorophenyl)ether is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound this compound belongs to the class of ether compounds, characterized by the presence of an ether linkage (-O-) between two aromatic rings. The substituents on these rings—specifically bromine, chlorine, and fluorine—are known to influence the compound's reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby disrupting metabolic pathways crucial for cell survival.
- Receptor Modulation : It can modulate receptor activity, influencing signal transduction pathways that regulate cellular responses.
- Induction of Apoptosis : There is evidence suggesting that this compound can induce apoptosis in cancer cells through mechanisms such as oxidative stress and mitochondrial dysfunction.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. For instance, research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.
The IC50 values indicate the concentration required to inhibit cell viability by 50%. The MCF-7 breast cancer cell line showed notable sensitivity to the compound.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it possesses antibacterial activity against several strains of bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 0.94 µg/mL | |
| P. aeruginosa | 1.16 µg/mL | |
| S. aureus | Inactive |
The presence of halogen substituents is believed to enhance the antibacterial efficacy of the compound.
Case Studies
A case study involving the synthesis and evaluation of various analogs of this compound demonstrated its potential as a lead compound for further drug development. The study focused on modifying substituents to optimize biological activity while assessing toxicity profiles using predictive models like ProTox-II.
Toxicity Predictions
Toxicity predictions based on structural analysis indicated that compounds similar to this compound fall into class IV toxicity (300 < LD50 ≤ 2000 mg/kg), suggesting moderate toxicity levels which warrant further investigation in vivo .
Scientific Research Applications
Organic Synthesis
2-Bromobenzyl-(2-chloro-4-fluorophenyl)ether serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it useful in developing new compounds with desired properties.
Medicinal Chemistry
The compound has potential applications in medicinal chemistry, particularly as a precursor for pharmaceuticals targeting neurological or inflammatory pathways. Its structure suggests possible interactions with biological targets, including enzymes and receptors involved in disease mechanisms .
Materials Science
In materials science, this compound is utilized in the preparation of polymers and advanced materials with specific electronic or optical properties. Its ether linkage can contribute to the stability and functionality of polymeric materials .
Recent studies have highlighted the biological activities associated with compounds similar to this compound:
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- A related compound demonstrated an IC50 value of 4.02 µM against BEL-7402 liver cancer cells, indicating strong anticancer activity.
- Mechanisms of action may include:
Case Studies and Research Findings
Several case studies have explored the efficacy of similar compounds:
- A study on ether derivatives reported their potential to inhibit cancer cell growth through various mechanisms, suggesting that structural modifications can enhance biological activity.
- Investigations into toxicity profiles indicate that while some diphenyl ethers show promising therapeutic effects, they may also exhibit developmental toxicity in animal models, necessitating further evaluation before clinical application .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations:
Fluorine at the para (4-) position enhances electron-withdrawing effects, increasing the electrophilicity of the phenyl ring compared to dichloro derivatives .
Halogen Composition :
- Dichloro derivatives (e.g., 3,5-dichloro) exhibit higher molecular weights and lipophilicity, which may improve membrane permeability in bioactive molecules but reduce solubility in polar solvents .
- The presence of fluorine (lower atomic radius than chlorine) minimizes steric bulk while maintaining strong electronic effects, making the target compound a balance between reactivity and stability .
Backbone Variations :
- Ethyl ethers (e.g., 4-chlorophenyl 2-bromoethyl ether) lack the aromatic benzyl group, resulting in lower thermal stability and reduced conjugation effects compared to benzyl ethers .
Physicochemical Properties (Theoretical Analysis)
- Melting Point: Dichloro derivatives (347.48 g/mol) likely have higher melting points than mono-halogenated compounds due to stronger van der Waals forces .
- Solubility: Fluorine’s electronegativity enhances solubility in polar aprotic solvents (e.g., DMF) compared to dichloro analogues, which favor non-polar solvents .
- Stability : Ortho -substituted halogens may increase susceptibility to photodegradation due to steric strain, whereas meta / para substitutions improve stability .
Q & A
Q. What are the recommended synthetic routes for 2-Bromobenzyl-(2-chloro-4-fluorophenyl)ether?
The compound can be synthesized via Williamson ether synthesis , where a bromobenzyl halide reacts with a substituted phenol (e.g., 2-chloro-4-fluorophenol) under basic conditions. Key parameters include:
- Base selection : K₂CO₃ or NaOH in polar aprotic solvents (e.g., DMF or acetone) to deprotonate the phenol.
- Temperature : 60–80°C for 12–24 hours to ensure complete nucleophilic substitution .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization for high-purity isolation.
Q. How is the structural characterization of this compound typically performed?
- X-ray crystallography : Use SHELXL for refinement and ORTEP-3 for visualization to resolve bond lengths, angles, and stereochemistry .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks based on substituent-induced chemical shifts (e.g., deshielding from electron-withdrawing -Br and -Cl groups).
- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
Q. What are the key physicochemical properties to document during synthesis?
- Melting point : Determined via differential scanning calorimetry (DSC).
- Solubility : Test in common solvents (e.g., DMSO, ethanol) for biological assay compatibility.
- Stability : Monitor degradation under light, heat, or humidity using TLC or HPLC .
Advanced Research Questions
Q. How do the electronic effects of bromo, chloro, and fluoro substituents influence reactivity?
- Electron-withdrawing effects : The -Br and -Cl groups reduce electron density on the aromatic ring, directing electrophilic substitution to meta/para positions.
- Ortho effect : Steric hindrance from the bromobenzyl group may limit reactivity at adjacent positions.
- Computational validation : Use DFT calculations (e.g., Gaussian) to map electrostatic potentials and frontier molecular orbitals .
Q. What strategies resolve contradictions between spectroscopic and crystallographic data?
- Case example : If NMR suggests a planar structure but XRD shows torsional strain, re-evaluate sample purity or consider dynamic effects (e.g., conformers in solution).
- Multi-technique validation : Cross-validate with IR (functional groups) and UV-Vis (conjugation effects) .
Q. How can bioactivity assays be designed for this compound?
- Target selection : Prioritize enzymes/receptors with halogen-binding pockets (e.g., cytochrome P450, kinase inhibitors).
- Assay methods :
- Enzyme inhibition : IC₅₀ determination via fluorometric or colorimetric assays.
- Molecular docking : Use AutoDock Vina to predict binding affinities with protein targets (PDB IDs) .
Q. What safety and regulatory considerations apply to handling this compound?
- Toxicity screening : Follow EPA guidelines (e.g., ECOTOX database) for ecotoxicological risk assessment.
- Regulatory compliance : Adhere to OSHA standards for halogenated ethers (e.g., proper ventilation, PPE) and CERCLA reporting for waste disposal .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
